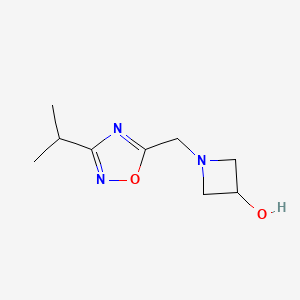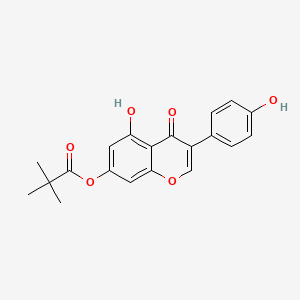![molecular formula C6H11F2NO B13437164 [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol is a chiral compound with a unique structure characterized by the presence of amino and difluoro groups on a cyclopentyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol typically involves multiple steps, starting from readily available precursors. One common approach is the stereoselective synthesis, which ensures the correct configuration of the chiral centers. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions at specific sites on the molecule. For example, the protection of hydroxyl groups followed by selective deprotection is a common strategy .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor, ensuring that the compound can be produced in large quantities without compromising purity or quality.
化学反応の分析
Types of Reactions
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino and difluoro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce new functional groups at the amino or difluoro positions.
科学的研究の応用
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol: shares similarities with other chiral cyclopentyl derivatives, such as [(1R,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentyl]methanol.
This compound: can be compared to other difluorocyclopentyl compounds, highlighting the impact of the amino group on its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and difluoro groups
特性
分子式 |
C6H11F2NO |
|---|---|
分子量 |
151.15 g/mol |
IUPAC名 |
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol |
InChI |
InChI=1S/C6H11F2NO/c7-5-3(2-10)1-4(9)6(5)8/h3-6,10H,1-2,9H2/t3-,4-,5-,6+/m1/s1 |
InChIキー |
CHOAPONHNMJPHG-KAZBKCHUSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N)F)F)CO |
正規SMILES |
C1C(C(C(C1N)F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)

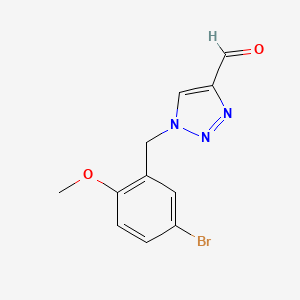
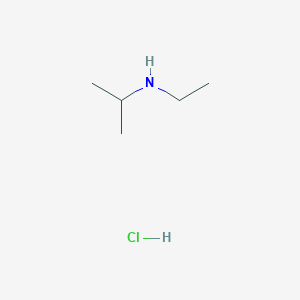
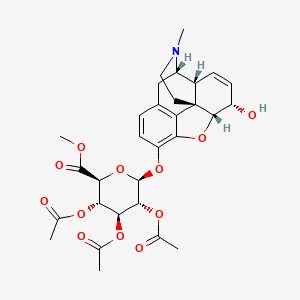
![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)
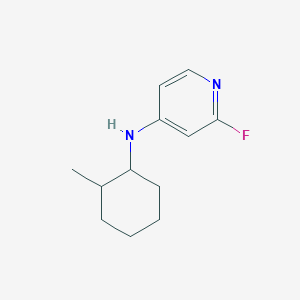
![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
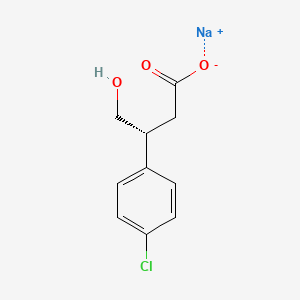
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
